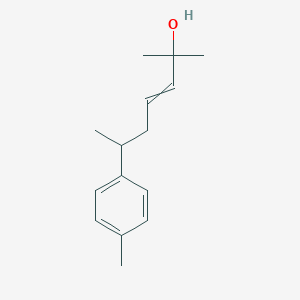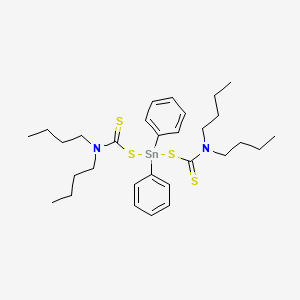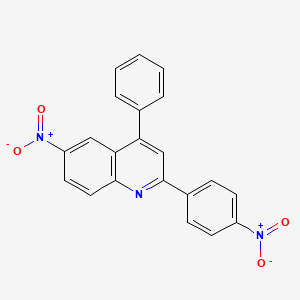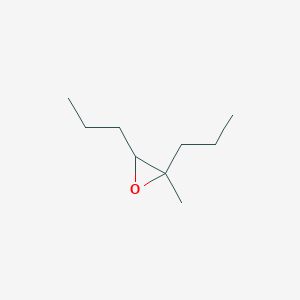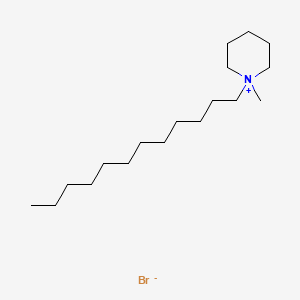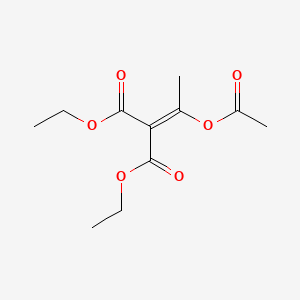
(1-Acetyloxyethylidene)malonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetyloxyethylidene)malonic acid diethyl ester is an organic compound with the molecular formula C11H16O6 and a molar mass of 244.24 g/mol . This compound is commonly used in organic synthesis as a building block for the preparation of various chemicals and pharmaceuticals . It is also known by its systematic name, propanedioic acid, 2-[1-(acetyloxy)ethylidene]-, 1,3-diethyl ester .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxyethylidene)malonic acid diethyl ester typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated with a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, forming a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Acetyloxyethylidene)malonic acid diethyl ester undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted acetic acids, alcohols, and various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1-Acetyloxyethylidene)malonic acid diethyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Acetyloxyethylidene)malonic acid diethyl ester involves its role as a building block in organic synthesis . The compound’s enolate form acts as a nucleophile, participating in various reactions to form new carbon-carbon bonds. This reactivity is crucial for its use in the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
(1-Acetyloxyethylidene)malonic acid diethyl ester is similar to other malonic acid derivatives, such as diethyl malonate and acetoacetic ester . its unique structure, with an acetyloxyethylidene group, provides distinct reactivity and applications. Similar compounds include:
Diethyl malonate: Used in the malonic ester synthesis to form substituted acetic acids.
Acetoacetic ester: Utilized in the acetoacetic ester synthesis to produce alkylated ketones.
These compounds share similar synthetic routes but differ in their specific functional groups and resulting reactivity.
Eigenschaften
CAS-Nummer |
72959-49-0 |
|---|---|
Molekularformel |
C11H16O6 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
diethyl 2-(1-acetyloxyethylidene)propanedioate |
InChI |
InChI=1S/C11H16O6/c1-5-15-10(13)9(11(14)16-6-2)7(3)17-8(4)12/h5-6H2,1-4H3 |
InChI-Schlüssel |
QZWHXHNSODOCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)OC(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


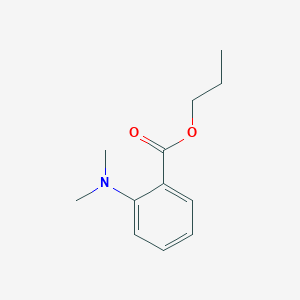
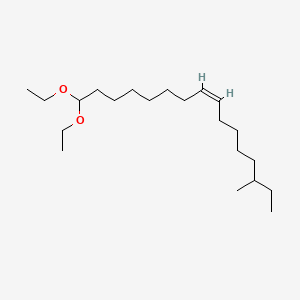
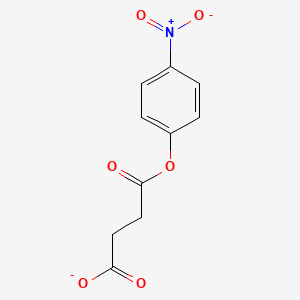
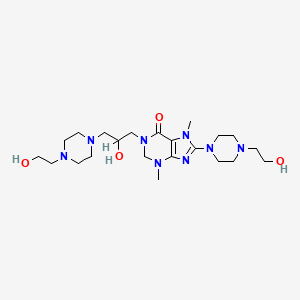
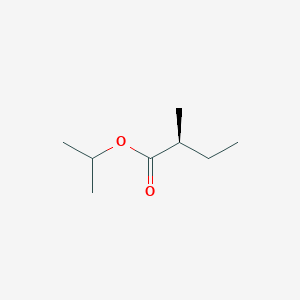
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
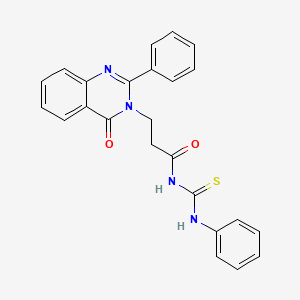
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

